

Application Note: Mass Spectrometry Fragmentation Analysis of Elacestrant-d4 for Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	Elacestrant-d4	
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Abstract

This application note provides a detailed overview of the mass spectrometry fragmentation pattern of **Elacestrant-d4**, a deuterated internal standard for the selective estrogen receptor degrader (SERD), Elacestrant. Understanding the fragmentation of **Elacestrant-d4** is critical for developing robust and sensitive bioanalytical methods for pharmacokinetic (PK) and drug metabolism studies. This document outlines the key fragment ions observed in tandem mass spectrometry (MS/MS) and provides a standardized protocol for the analysis of **Elacestrant-d4** in biological matrices.

Introduction

Elacestrant is an orally bioavailable SERD that has shown efficacy in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] To accurately quantify Elacestrant in biological samples using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard, such as **Elacestrant-d4**, is essential.[4] **Elacestrant-d4** has four deuterium atoms strategically incorporated, which provides a mass shift from the parent drug, allowing for its differentiation and use in quantitative analysis.[5] This document details the characteristic fragmentation of **Elacestrant-d4**, facilitating its use in regulated bioanalysis.



Mass Spectrometry Fragmentation Pattern of Elacestrant-d4

Electrospray ionization (ESI) in positive mode is commonly employed for the analysis of Elacestrant and its deuterated analog. The protonated molecule of **Elacestrant-d4** is observed at an m/z of 463.37 [M+H]+, which is four mass units higher than the non-deuterated form (m/z 459.35).[5][6]

Upon collision-induced dissociation (CID) in the mass spectrometer, **Elacestrant-d4** undergoes characteristic fragmentation. A prominent fragmentation pathway involves the neutral loss of water, resulting in a strong signal at m/z 445.36 [M+H-H₂O]⁺.[5] The key diagnostic transition for quantitative analysis is the fragmentation of the precursor ion at m/z 463.35 to a specific product ion at m/z 272.23.[6] This transition is monitored in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

For comparison, the non-deuterated Elacestrant fragments from a precursor ion of m/z 459.35 to a product ion of m/z 268.15.[6] Other observed fragment ions for the non-deuterated Elacestrant include m/z 388.5172, 303.41652, 232.316, with a base peak at m/z 174.630.[7]

Quantitative Data Summary

Compound	Precursor lon (m/z) [M+H]+	Key Product Ion (m/z)	Other Observed Product Ions (m/z)	Notes
Elacestrant-d4	463.37[5], 463.35[6]	272.23[6]	445.36 ([M+H- H₂O]+)[5]	Used as an internal standard.
Elacestrant	459.35[6], 459.6463[7]	268.15[6], 174.630 (base peak)[7]	388.5172, 303.41652, 232.316[7]	Analyte of interest.

Experimental Protocol: LC-MS/MS Bioanalysis of Elacestrant

BENCH

This protocol outlines a general procedure for the quantitative analysis of Elacestrant in human plasma using **Elacestrant-d4** as an internal standard.

- 1. Sample Preparation: Protein Precipitation
- To 100 μL of human plasma, add 10 μL of Elacestrant-d4 internal standard working solution (concentration to be optimized based on expected analyte levels).
- Vortex briefly to mix.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Liquid Chromatography Conditions
- LC System: A validated UPLC system such as an Acquity UPLC system.[6]
- Column: Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 μm or equivalent.[6]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-0.5 min: 30% B
 - o 0.5-2.5 min: 30-95% B
 - o 2.5-3.0 min: 95% B



3.0-3.1 min: 95-30% B

o 3.1-4.0 min: 30% B

• Flow Rate: 0.4 mL/min.

• Injection Volume: 5 μL.

• Column Temperature: 40°C.

3. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex 5000 or equivalent.[6]
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 500°C

Desolvation Gas Flow: 1000 L/hr

Cone Gas Flow: 50 L/hr

MRM Transitions:

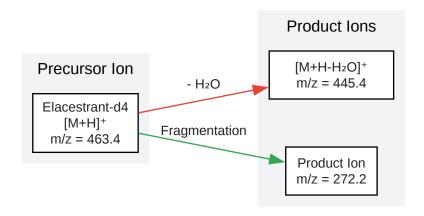
Elacestrant: 459.4 > 268.2 (quantifier), 459.4 > 174.6 (qualifier)

Elacestrant-d4: 463.4 > 272.2 (quantifier)

Collision Energy and Dwell Time: To be optimized for the specific instrument used.

Diagram of Proposed Fragmentation Pathway





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Caption: Proposed fragmentation pathway of Elacestrant-d4.

Conclusion

The well-defined fragmentation pattern of **Elacestrant-d4** allows for its reliable use as an internal standard in the quantitative bioanalysis of Elacestrant. The provided protocol offers a starting point for the development and validation of robust LC-MS/MS methods essential for drug development and clinical studies. Researchers should perform full validation of the method in accordance with regulatory guidelines.

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